N-Methyl-[1,1'-biphenyl]-3-ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(3-phenylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLVSFYXKLFKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of N Methyl 1,1 Biphenyl 3 Ethanamine
Nucleophilic Character of the Amine Moiety
All amines feature an active lone pair of electrons on the highly electronegative nitrogen atom, making them effective nucleophiles. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.orgbasicmedicalkey.com The nucleophilicity of amines generally increases with basicity, although it can be diminished by steric hindrance. masterorganicchemistry.com As a secondary amine, N-Methyl-[1,1'-biphenyl]-3-ethanamine is expected to be a stronger nucleophile than its primary amine analogue but potentially less reactive than sterically unhindered tertiary amines. masterorganicchemistry.com
Secondary amines readily react with electrophilic acyl chlorides in a vigorous reaction. libretexts.org In a typical reaction, the nucleophilic nitrogen of this compound would attack the electrophilic carbonyl carbon of an acyl chloride, such as ethanoyl chloride. This nucleophilic acyl substitution results in the formation of a stable N,N-disubstituted amide. Due to the production of hydrogen chloride (HCl) as a byproduct, the reaction is typically carried out with two equivalents of the amine or in the presence of a non-nucleophilic base to neutralize the acid. libretexts.org
Reaction Scheme:
Reactants: this compound + Ethanoyl Chloride
Products: N-([1,1'-Biphenyl]-3-ylethyl)-N-methylethanamide + Methylammonium chloride
Elimination Reactions
Amines can be converted into alkenes through elimination reactions, most notably the Hofmann elimination. This process requires converting the amino group into a better leaving group. jove.com
The Hofmann elimination is a multi-step process that converts an amine into an alkene. wikipedia.org The reaction proceeds via an E2 mechanism and characteristically follows the "Hofmann rule," which predicts that the major product will be the least substituted, and generally least stable, alkene. byjus.com This regioselectivity is attributed to the steric bulk of the large quaternary ammonium (B1175870) leaving group, which directs the base to abstract the most accessible, least sterically hindered beta-hydrogen. libretexts.org
For this compound, the process would involve the following steps:
| Step | Description | Reactants | Products |
| 1. Exhaustive Methylation | The secondary amine is treated with excess methyl iodide. The amine's lone pair acts as a nucleophile in successive SN2 reactions to form a quaternary ammonium iodide salt. chadsprep.comyoutube.com | This compound, excess Methyl Iodide | [1,1'-Biphenyl]-3-ethyl(dimethyl)ammonium iodide |
| 2. Anion Exchange | The iodide salt is treated with silver oxide and water. This replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. byjus.comchadsprep.com | Quaternary ammonium iodide, Silver Oxide, Water | Quaternary ammonium hydroxide, Silver Iodide |
| 3. E2 Elimination | The mixture is heated (typically 100-200 °C), causing the hydroxide ion to act as a base, abstracting a beta-hydrogen and eliminating a neutral tertiary amine to form the alkene. jove.comlibretexts.org | Quaternary ammonium hydroxide | 3-Vinyl-1,1'-biphenyl, Trimethylamine, Water |
N-Demethylation Processes and Their Mechanistic Implications
The cleavage of the C-N bond in amines, particularly N-demethylation, is a challenging yet significant transformation in organic synthesis, often requiring harsh conditions. nih.gov This process is crucial for modifying natural products like alkaloids to produce new pharmaceuticals. researchgate.net
One classic method for the N-dealkylation of tertiary amines that can be adapted for secondary amines is the von Braun reaction . thieme-connect.de This process involves treating the amine with cyanogen (B1215507) bromide (BrCN). The mechanism begins with the nucleophilic attack of the amine nitrogen on the cyanogen bromide, which, after rearrangement and nucleophilic displacement by the bromide ion, would yield a disubstituted cyanamide (B42294) and methyl bromide. thieme-connect.de Subsequent hydrolysis of the cyanamide intermediate under acidic or basic conditions yields the corresponding primary amine. thieme-connect.de
Another common method involves the use of chloroformate reagents . The secondary amine reacts with a chloroformate (e.g., phenyl chloroformate) to form a carbamate (B1207046) intermediate. researchgate.net This intermediate is more readily cleaved than the original C-N bond, typically via vigorous hydrolysis with a strong base, to afford the demethylated primary amine. nih.gov
Nitrosation Reactions and N-Nitrosamine Formation
Secondary amines are known to react with nitrosating agents, such as nitrous acid (HNO₂), to form N-nitrosamines. sci-hub.seveeprho.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. veeprho.comlibretexts.org The reaction mechanism involves the formation of the electrophilic nitrosonium ion (N≡O⁺), which is then attacked by the nucleophilic lone pair on the secondary amine nitrogen. libretexts.org Subsequent deprotonation yields the N-nitrosamine. libretexts.org In this case, this compound would be converted to N-nitroso-N-methyl-[1,1'-biphenyl]-3-ethanamine.
N-Nitrosamines are a class of compounds recognized as probable human carcinogens. acs.orgnih.gov However, most N-nitrosamines are stable and require metabolic activation to exert their carcinogenic effects. sci-hub.sescispace.com This activation is primarily carried out by cytochrome P450 enzymes in the liver.
The general mechanism for the activation of N-nitrosamines involves several key steps, as detailed in the table below.
| Activation Step | Description | Resulting Species |
| 1. α-Hydroxylation | Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso-nitrogen. acs.orgscispace.com | Unstable α-hydroxy nitrosamine (B1359907). |
| 2. Spontaneous Decomposition | The α-hydroxy nitrosamine is unstable and spontaneously decomposes. sci-hub.se | An aldehyde and an unstable alkyldiazohydroxide. |
| 3. Formation of Diazonium Ion | The alkyldiazohydroxide rearranges to form a diazonium ion. acs.org | A highly reactive diazonium ion (e.g., methyldiazonium ion). |
| 4. Formation of Carbenium Ion | The diazonium ion can lose a molecule of nitrogen (N₂) to form a highly electrophilic carbenium ion (a carbocation). nih.govscispace.com | The ultimate carcinogenic species (e.g., methyl cation). |
This resulting carbenium ion is a potent electrophile that can react with nucleophilic sites on DNA, leading to DNA alkylation, mutations, and potentially initiating cancer. acs.orgscispace.com The rate and pathway of this activation can be influenced by steric and electronic factors within the specific nitrosamine molecule. acs.orgnih.gov
Transition Metal-Mediated Chemical Transformations
The presence of both a nitrogen donor and activatable C-H bonds within the biphenyl (B1667301) and ethyl moieties makes this compound a candidate for a variety of transition metal-catalyzed reactions. These transformations are of significant interest for the synthesis of complex organic molecules and novel organometallic species.
Cyclopalladation is a key reaction for the functionalization of C-H bonds, and phenethylamine (B48288) derivatives are well-studied substrates for this transformation. The reaction typically involves the coordination of the amine to a palladium(II) salt, followed by the intramolecular activation of an ortho C-H bond on the aromatic ring to form a stable five-membered palladacycle.
While direct experimental data for this compound is unavailable, studies on similar structures, such as N-alkyl phenylethylamines, provide a strong basis for predicting its behavior. For instance, the reaction of N,N-dimethyl-2-phenylethanamine with palladium(II) acetate (B1210297) leads to the formation of a dimeric, chloro-bridged palladacycle. It is anticipated that this compound would react in a similar fashion, with the nitrogen atom coordinating to the palladium center and directing the C-H activation at one of the ortho positions of the biphenyl ring. The reaction would likely proceed as shown in the following proposed scheme:
Proposed Cyclopalladation of this compound:
Step 1: Coordination: The nitrogen atom of this compound coordinates to a Pd(II) salt, such as Pd(OAc)₂.
Step 2: C-H Activation: An intramolecular electrophilic substitution occurs, where the palladium metalates an ortho-C-H bond of the phenyl ring attached to the ethylamine (B1201723) group.
Step 3: Dimerization: The resulting monomeric palladacycle dimerizes to form a more stable chloride-bridged or acetate-bridged species.
Research on related phenethylamine and phentermine pharmaceuticals has demonstrated the formation of stable palladacycles. researchgate.netcsic.esacs.org These palladacycles can undergo further reactions, such as the insertion of olefins into the Pd-C bond, leading to the formation of larger ring structures like eight-membered palladacycles. researchgate.netcsic.esacs.org For example, the reaction of ortho-palladated phenethylamine with various olefins has been shown to yield stable Heck-type intermediates. researchgate.netcsic.esacs.org
| Substrate | Palladium Source | Solvent | Product | Reference |
|---|---|---|---|---|
| Phenethylamine | Pd(OAc)₂ | Toluene | Dimeric ortho-palladated complex | researchgate.netcsic.esacs.org |
| Phentermine | Pd(OAc)₂ | Acetic Acid | Dimeric ortho-palladated complex | researchgate.netcsic.esacs.org |
| β-Alkyl Phenylethylamine Derivatives | Pd(OAc)₂ | t-AmOH/NMP | C-H Olefinated Product (via palladacycle intermediate) | nih.govnih.govmdpi.com |
The reactivity of these palladacycles is a rich area of study. The cleavage of the bridging ligands in the dimeric complexes by neutral ligands such as phosphines or pyridines affords monomeric adducts. researchgate.netcsic.esacs.org These monomers can then be used in a variety of catalytic cross-coupling reactions. mdpi.com
The this compound molecule possesses a secondary amine that can act as a monodentate ligand, coordinating to a metal center through its lone pair of electrons on the nitrogen atom. The biphenyl group, while not typically a primary coordination site in this context, can influence the steric and electronic properties of the resulting metal complex.
The coordination of simple amines to transition metals is a fundamental aspect of coordination chemistry. Amines act as Lewis bases, donating their electron pair to a Lewis acidic metal center to form a coordinate covalent bond. The resulting complexes can have various geometries, such as linear, tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the number of coordinating ligands.
In the case of this compound, it would be expected to form stable complexes with a range of transition metals. For example, with palladium(II), it could form square planar complexes of the type [PdCl₂(amine)₂]. The bulky biphenyl group would likely influence the packing of these complexes in the solid state and could potentially lead to interesting intermolecular interactions.
While specific studies on the complexation of this compound are scarce, the coordination chemistry of other aliphatic and aromatic amines provides a useful framework for prediction. For instance, primary aliphatic amines like ethylamine react with aqueous solutions of transition metal ions such as Cu(II), Co(II), and Ni(II) to form deeply colored complex ions, often displacing water ligands.
| Metal Ion | Amine Ligand | Complex Formula | Geometry | Reference |
|---|---|---|---|---|
| Ni(II) | o-phenylenediamine | [Ni(opd)₃]²⁺ | Octahedral | surrey.ac.uk |
| Cu(II) | Ethylamine | [Cu(CH₃CH₂NH₂)₄(H₂O)₂]²⁺ | Octahedral | nih.gov |
| Co(II) | 1,2-diaminoethane | [Co(en)₃]²⁺ | Octahedral | nih.gov |
The biphenyl moiety of this compound could also play a role in the supramolecular chemistry of its metal complexes. The planar nature of the phenyl rings could facilitate π-π stacking interactions, leading to the formation of extended one-, two-, or three-dimensional networks in the solid state.
Advanced Spectroscopic Characterization of N Methyl 1,1 Biphenyl 3 Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Methyl-[1,1'-biphenyl]-3-ethanamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.
¹H-NMR and ¹³C-NMR for Structural Elucidation and Purity Assessment
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group, the aliphatic protons of the ethanamine chain, and the protons of the N-methyl group. The biphenyl protons would appear in the aromatic region (typically δ 7.2-7.6 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons on the two phenyl rings. rsc.orgspectrabase.com The protons on the ethyl bridge (—CH₂—CH₂—) would appear as two triplets in the aliphatic region (approximately δ 2.5-3.0 ppm). docbrown.infodocbrown.info The N-methyl (N-CH₃) protons would likely present as a singlet around δ 2.3-2.5 ppm. docbrown.info The integration of these signals would correspond to the number of protons in each group, confirming the ratio of aromatic, aliphatic, and methyl protons. docbrown.info
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The biphenyl moiety would produce several signals in the aromatic region (δ 125-145 ppm). chemicalbook.comorganicchemistrydata.org The two carbons of the ethanamine chain would be found in the aliphatic region, with the carbon bonded to the phenyl ring appearing around δ 35-40 ppm and the carbon bonded to the nitrogen appearing further downfield, typically in the δ 50-60 ppm range. docbrown.infosigmaaldrich.com The N-methyl carbon would give a distinct signal around δ 35-40 ppm. sigmaaldrich.com The total number of unique carbon signals confirms the molecular symmetry and structure.
Predicted NMR Data Tables
The following tables present the predicted chemical shifts for this compound based on known values for its structural fragments.
Table 1: Predicted ¹H-NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Biphenyl-H | 7.20 - 7.60 | Multiplet |
| Ar-CH₂ -CH₂-N | ~2.90 | Triplet |
| Ar-CH₂-CH₂ -N | ~2.75 | Triplet |
| N-CH₃ | ~2.45 | Singlet |
Data is predicted based on analogous structures. spectrabase.comdocbrown.infodocbrown.info
Table 2: Predicted ¹³C-NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Biphenyl Quaternary C | 140 - 142 |
| Biphenyl CH | 127 - 129 |
| Ar -CH₂ | ~139 |
| Ar-CH₂ -CH₂-N | ~36 |
| Ar-CH₂-CH₂ -N | ~52 |
Data is predicted based on analogous structures. chemicalbook.comdocbrown.infosigmaaldrich.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the two methylene (B1212753) (CH₂) groups of the ethanamine bridge, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. chemicalbook.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. For instance, it would show correlations between the N-methyl protons and the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. evitachem.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the protons of the Ar-CH₂ group to the quaternary carbon of the biphenyl ring and the N-methyl protons to the adjacent CH₂ carbon of the ethyl chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₇N), the protonated molecule [M+H]⁺ would be the primary ion observed in positive ion mode. Its exact mass can be calculated with high precision. Phenethylamine (B48288) derivatives are known to undergo fragmentation during electrospray ionization, often through the loss of the amine group. nih.gov The primary fragment would likely result from the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic or biphenyl-ethyl cation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Component Identification
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. docbrown.infonih.gov In a typical LC-MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass spectrometer. This ion would then be fragmented via collision-induced dissociation, and the resulting product ions would be analyzed in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for detecting the target compound. chemicalbook.com
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations from the biphenyl rings would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2800-3000 cm⁻¹ region. rsc.org Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range. researchgate.net The C-N stretching vibration of the secondary amine would likely be found in the 1020-1250 cm⁻¹ region. rsc.org A weak to medium N-H stretching band for the secondary amine would be expected around 3300-3500 cm⁻¹.
Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is complex, with numerous absorption bands corresponding to the various vibrational modes of its constituent parts: the biphenyl rings, the ethylamine (B1201723) side chain, and the N-methyl group.
The analysis of the vibrational modes can be approached by considering the characteristic frequencies of each functional group. For a non-linear molecule like this compound, which consists of 28 atoms, there are a total of 3N-6 = 3(28) - 6 = 78 normal vibrational modes. libretexts.orgyoutube.com These modes include stretching, bending, wagging, twisting, scissoring, and rocking motions of the atoms. libretexts.org
A detailed assignment of the prominent vibrational bands expected in the IR spectrum of this compound is presented in the table below. These assignments are based on established correlation tables and data from analogous compounds such as 2-phenylethylamine and other N-methylated amines. chemicalbook.comresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3300 - 3500 | N-H Stretch (if secondary amine) | Secondary Amine (R₂N-H) |
| 3000 - 3100 | C-H Stretch (aromatic) | Biphenyl Rings |
| 2850 - 2960 | C-H Stretch (aliphatic) | Ethanamine Chain & N-Methyl Group |
| ~2800 | C-H Stretch | N-CH₃ |
| 1600 - 1620 | C=C Stretch | Biphenyl Rings |
| 1450 - 1580 | C=C Stretch | Biphenyl Rings |
| 1430 - 1470 | C-H Bend (aliphatic) | Ethanamine Chain & N-Methyl Group |
| 1000 - 1350 | C-N Stretch | Amine |
| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |
The biphenyl moiety gives rise to characteristic aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and several C=C stretching bands in the 1450-1620 cm⁻¹ range. The substitution pattern on the biphenyl rings influences the out-of-plane C-H bending vibrations observed between 690 and 900 cm⁻¹. The aliphatic ethyl chain and the N-methyl group exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. A key feature is the C-N stretching vibration, which is typically found in the 1000-1350 cm⁻¹ region for aromatic amines. The N-H stretching of the secondary amine is expected to appear as a moderate band in the 3300-3500 cm⁻¹ region.
Coupling with Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry Assessment
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with transmission electron microscopy (TEM) that probes the electronic structure and elemental composition of a material at a high spatial resolution. gatan.com When a high-energy electron beam passes through a thin sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to electronic excitations in the sample, such as plasmon excitations and inner-shell ionizations. wikipedia.org
For an organic molecule like this compound, EELS can provide valuable information about its local chemical environment. nih.gov The core-loss EELS spectrum is particularly useful for elemental analysis. The ionization edges of carbon (C K-edge at ~284 eV), nitrogen (N K-edge at ~401 eV), and potentially trace elements can be identified, confirming the elemental composition of the sample.
The fine structure of these ionization edges, known as Energy-Loss Near-Edge Structure (ELNES), provides details about the local bonding environment and oxidation state of the atoms. For instance, the C K-edge ELNES can distinguish between sp²-hybridized carbon atoms in the biphenyl rings and sp³-hybridized carbons in the ethylamine chain. The distinct π* peak at the onset of the C K-edge is a characteristic feature of the sp²-hybridized carbons in the aromatic rings. The N K-edge ELNES can provide insights into the bonding of the nitrogen atom within the amine group.
The low-loss region of the EELS spectrum (0-50 eV) reveals information about the valence electron excitations, including π-π* transitions and plasmon resonances. For this compound, a prominent peak corresponding to the π-π* transition of the delocalized electrons in the biphenyl system is expected. The position and intensity of this peak are sensitive to the conjugation and electronic structure of the aromatic system.
| Energy Loss (eV) | Excitation | Interpretation |
| ~ 7 eV | π-plasmon | Collective excitation of π-electrons in the biphenyl rings. |
| ~ 25 eV | σ-plasmon | Collective excitation of all valence electrons. |
| ~ 284 eV | C K-edge | Core-loss signal for carbon, with fine structure indicating sp²/sp³ hybridization. |
| ~ 401 eV | N K-edge | Core-loss signal for nitrogen, providing information on the amine environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as the biphenyl moiety in this compound.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π-π* transition. The position and intensity of this band are sensitive to the substitution on the biphenyl rings and the dihedral angle between them. In this compound, the ethanamine substituent at the 3-position is expected to cause a slight red shift (bathochromic shift) of this absorption maximum compared to unsubstituted biphenyl.
The spectrum is likely to show two main absorption bands:
A strong band (ε > 10,000 M⁻¹cm⁻¹) around 250-260 nm: This corresponds to the primary π-π* transition of the biphenyl system. The high molar absorptivity (ε) is characteristic of a highly conjugated system.
A weaker, structured band (ε < 1,000 M⁻¹cm⁻¹) around 280-300 nm: This band, often referred to as the B-band, arises from a symmetry-forbidden π-π* transition that becomes partially allowed due to vibrational coupling and the presence of substituents.
The N-methyl-ethanamine group, being an auxochrome, can influence the electronic transitions through its non-bonding electrons on the nitrogen atom. This can lead to subtle shifts in the absorption maxima and changes in their intensities. The solvent used for the analysis can also affect the spectrum due to solute-solvent interactions, particularly with the polar amine group.
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~ 255 | > 10,000 | π → π | Biphenyl |
| ~ 285 | < 1,000 | π → π (forbidden) | Biphenyl |
Computational and Theoretical Chemistry Studies of N Methyl 1,1 Biphenyl 3 Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Structure, Geometry Optimization, and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net Had studies been performed on N-Methyl-[1,1'-biphenyl]-3-ethanamine, DFT would be employed to determine its most stable three-dimensional conformation through a process called geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would yield crucial electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.
Basis Set Selection and Implicit Solvation Models
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The selection of a basis set is a trade-off between computational cost and accuracy.
To simulate the effect of a solvent on the molecule's properties, implicit solvation models like the Polarizable Continuum Model (PCM) are often used. These models represent the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution compared to gas-phase calculations.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. researchgate.net
If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to understand its interactions with specific biological targets. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's binding site. The strength of these interactions is quantified by a docking score, which estimates the binding free energy. orientjchem.org Lower, more negative docking scores typically indicate a stronger and more favorable binding interaction. orientjchem.org
Table 1: Hypothetical Molecular Docking Data
Since no specific studies exist, the following table is a hypothetical representation of what molecular docking results might look like for this compound with various protein targets.
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| MAO-A | -8.5 | TYR407, PHE208 | Pi-Pi stacking, Hydrophobic |
| SERT | -9.2 | ILE172, PHE335 | Hydrophobic, van der Waals |
| DAT | -7.9 | ASP79, PHE326 | Hydrogen Bond, Hydrophobic |
This table is for illustrative purposes only and is not based on actual experimental data.
Advanced Electronic Structure Analysis
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a method used to study charge delocalization and intramolecular interactions. researchgate.netmdpi.com It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides insight into the strength of hyperconjugative and resonance effects within the molecule.
For this compound, NBO analysis would reveal the extent of electron delocalization between the two phenyl rings and the ethanamine side chain, which is crucial for understanding its electronic properties and reactivity.
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to predict the reactive sites of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. nih.gov
An MESP map of this compound would highlight the electron-rich areas, likely around the nitrogen atom of the ethanamine group and the pi-systems of the biphenyl (B1667301) rings, and electron-deficient areas, such as the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species. nih.gov
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. These computational methods can simulate various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra, providing insights into the electronic transitions within a molecule. arxiv.org For vibrational spectra, calculations of harmonic frequencies using DFT can predict the positions of key absorption bands. The intrinsic reaction coordinate (IRC) method can be used to follow the reaction path and characterize the transition state and intermediates. mdpi.com
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction barriers. ims.ac.jp For a molecule like this compound, potential reactions could involve N-methylation, or reactions at the biphenyl or ethylamine (B1201723) moieties.
Theoretical studies can map out the potential energy surface of a reaction, revealing the lowest energy pathway from reactants to products. nih.gov Methods such as DFT are used to optimize the geometries of reactants, products, and transition states, and to calculate their relative energies. mdpi.comnih.gov The identification of a transition state, a first-order saddle point on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov Understanding the transition state provides crucial insights into the kinetics and feasibility of a reaction. ims.ac.jp For complex reactions, computational methods can help to distinguish between different possible mechanistic pathways, such as concerted or stepwise mechanisms. nih.govresearchgate.net
Analytical Methodologies and Validation for N Methyl 1,1 Biphenyl 3 Ethanamine
Chromatographic Method Development and Optimization
Chromatographic methods are central to the separation, identification, and quantification of N-Methyl-[1,1'-biphenyl]-3-ethanamine. The choice of method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV-Vis/DAD, RI, CAD)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines. For a compound like this compound, which contains a chromophore (the biphenyl (B1667301) group), UV-Vis or Diode-Array Detection (DAD) is a suitable detection method. A reversed-phase HPLC method would likely be the primary choice, utilizing a C18 or C8 column to separate the nonpolar compound from polar impurities.
Method development would involve optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the buffer can be adjusted to ensure the amine is in a consistent ionic state, which is crucial for reproducible retention times. Gradient elution, where the solvent composition is changed during the run, may be necessary to achieve adequate separation from any related impurities. nih.govresearchgate.net
For compounds lacking a strong chromophore or when universal detection is desired, Refractive Index (RI) or Charged Aerosol Detection (CAD) can be employed. RI detection is less sensitive and is sensitive to temperature and flow rate changes, but it is a universal detector. CAD, on the other hand, offers better sensitivity and a more consistent response for non-volatile analytes, making it a viable option for quantifying this compound, especially in the absence of a suitable chromophore in related impurities.
Pre-column derivatization with a fluorescent tag can significantly enhance the sensitivity and selectivity of detection, particularly for trace-level analysis. nih.govsqu.edu.om Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) react with the secondary amine group of this compound, allowing for highly sensitive fluorescence detection.
Illustrative HPLC Method Parameters:
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) researchgate.net |
| Mobile Phase | A: Acetonitrile, B: 0.1% Formic Acid in Water |
| Gradient | 10-90% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This table presents typical starting conditions for method development for a compound similar to this compound and would require optimization.
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, with its relatively nonpolar structure, is a good candidate for GC analysis. A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds. The choice of a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is critical for achieving good resolution.
For enhanced specificity and sensitivity, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. GC-MS provides structural information, which is invaluable for unequivocal identification. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for its selective detection and quantification, even in complex matrices. nih.gov For thermally labile compounds, the use of shorter GC columns can reduce degradation. nih.gov
Derivatization can be employed in GC to improve the volatility and thermal stability of the analyte. researchgate.netiu.edujfda-online.com Acylation or silylation of the secondary amine can lead to sharper peaks and improved chromatographic performance.
Illustrative GC-MS Method Parameters:
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| MS Interface | 280 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
This table presents typical starting conditions for method development and would require optimization for this compound.
Ion Chromatography for Specific Ion Analysis
Ion chromatography (IC) is a powerful technique for the determination of ionic species. amazonaws.comthermofisher.com For this compound, which is a secondary amine and will be protonated in acidic conditions, cation-exchange chromatography is a suitable approach. amazonaws.comnih.gov This method separates analytes based on their interaction with a charged stationary phase.
An acidic mobile phase, such as methanesulfonic acid, is typically used to elute the protonated amine from the cation-exchange column. amazonaws.com Detection is often achieved by suppressed conductivity, which provides high sensitivity for ionic analytes. thermofisher.com The selectivity of the separation can be fine-tuned by adjusting the eluent concentration and pH. nih.govgoogle.com
Method Validation Parameters and Regulatory Compliance
Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).
Accuracy, Precision, Specificity, Linearity, and Range
Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. d-nb.info
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The precision is usually expressed as the relative standard deviation (RSD).
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC-UV, this is often demonstrated by peak purity analysis using a DAD. For GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the response versus concentration. The correlation coefficient (r²) of the regression line should be close to 1. researchgate.net
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. researchgate.netresearchgate.netchromatographyonline.comsepscience.com
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. researchgate.netchromatographyonline.comsepscience.comresearchgate.net
Illustrative Method Validation Parameters:
| Parameter | Typical Acceptance Criteria for a Pharmaceutical Assay |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2% |
| Linearity (r²) | ≥ 0.999 researchgate.net |
| LOD | Signal-to-Noise Ratio of 3:1 researchgate.netchromatographyonline.comsepscience.com |
| LOQ | Signal-to-Noise Ratio of 10:1 researchgate.netchromatographyonline.comsepscience.com |
This table provides typical acceptance criteria which may vary depending on the specific application and regulatory requirements.
Robustness and Ruggedness Studies
Robustness and ruggedness are critical attributes of an analytical method, ensuring its reliability and transferability. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under various conditions, such as different analysts, instruments, or laboratories. ut.eechromatographyonline.com
A typical approach to robustness testing involves the systematic variation of key method parameters to identify those that have a significant effect on the analytical results. researchgate.net For a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, the following parameters might be investigated:
Mobile Phase Composition: The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase is a critical factor influencing retention time and peak shape.
pH of the Aqueous Phase: For an amine compound like this compound, the pH of the mobile phase buffer can significantly impact its ionization state and chromatographic behavior.
Column Temperature: Variations in column temperature can affect retention times and peak symmetry.
Flow Rate: Small changes in the mobile phase flow rate can influence retention times and, to a lesser extent, peak areas.
Wavelength of Detection: For UV detection, slight shifts in the detection wavelength are assessed for their impact on sensitivity.
The results of such a study are typically evaluated by observing the change in parameters like retention time, peak area, and tailing factor. The acceptance criteria are predefined, and any parameter that, when varied, causes a significant change in the results is identified as critical and requires stricter control.
Ruggedness is often assessed by comparing the results obtained by different analysts on different days using different equipment. The intermediate precision, expressed as the relative standard deviation (RSD) of the results, is a key indicator of the method's ruggedness.
Table 1: Example of Robustness Study Parameters and Acceptance Criteria for HPLC Analysis of this compound
| Parameter | Variation | Acceptance Criteria for Results |
| Mobile Phase Composition | ± 2% Organic Solvent | Retention Time RSD ≤ 2.0% |
| pH of Aqueous Buffer | ± 0.2 units | Tailing Factor ≤ 1.5 |
| Column Temperature | ± 5 °C | Peak Area RSD ≤ 2.0% |
| Flow Rate | ± 0.1 mL/min | Retention Time RSD ≤ 3.0% |
| Detection Wavelength | ± 2 nm | Peak Area RSD ≤ 2.0% |
Adherence to International Council for Harmonisation (ICH) Guidelines
The validation of analytical procedures for pharmaceutical compounds is governed by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". nih.govbiotage.com This guideline outlines the validation characteristics that need to be investigated for various types of analytical procedures.
For a quantitative method intended for the analysis of this compound, the following ICH Q2(R1) parameters would be essential to validate:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A minimum of five concentration levels is typically recommended. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose and provides reliable and reproducible data. ich.orgich.orgraps.orgeuropa.eueuropa.eu
Table 2: Alignment of a Hypothetical Analytical Method for this compound with ICH Q2(R1) Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
Strategies for Sample Preparation and Matrix Effects Mitigation
The analysis of this compound in biological matrices such as plasma or urine presents challenges due to the complexity of these samples. Endogenous components can interfere with the analysis, leading to what is known as the "matrix effect," which can cause ion suppression or enhancement in mass spectrometry-based methods. nih.govcore.ac.uk Therefore, effective sample preparation is crucial to remove these interfering substances and to concentrate the analyte of interest.
Common sample preparation techniques for amine compounds in biological fluids include:
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. rsc.org While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are a known source of matrix effects. bioanalysis-zone.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.comnih.govresearchgate.netrsc.org By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase to ensure the amine is in its neutral form, this compound can be selectively extracted, leaving many interfering components behind.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. unibo.itresearchgate.netnih.govijprajournal.comnih.gov For an amine compound, a cation-exchange SPE sorbent can be used. The positively charged amine at an acidic pH will bind to the sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solution. This technique often provides the cleanest extracts, significantly reducing matrix effects.
The choice of sample preparation method depends on the required sensitivity, the nature of the analytical technique, and the throughput requirements.
To mitigate matrix effects, especially in sensitive LC-MS/MS methods, several strategies can be employed:
Use of an Isotopically Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects as the analyte, thus providing accurate correction.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a fundamental approach.
Evaluation of Matrix Factor: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution. nih.gov This helps in understanding the extent of ion suppression or enhancement.
Table 3: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent. | Fast, simple, and inexpensive. | May result in significant matrix effects due to incomplete removal of interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent and subsequent elution. | Highly selective, provides clean extracts, and can concentrate the analyte. | More complex and costly than PPT or LLE. |
Structure Activity Relationship Sar Studies of N Methyl 1,1 Biphenyl 3 Ethanamine Analogues
Influence of Biphenyl (B1667301) Substitution Patterns on Chemical and Electronic Properties
An external electric field can also influence the electronic properties and conformation of substituted biphenyl molecules, highlighting their potential for use in nanoelectronics. iitkgp.ac.inresearchgate.net These modifications to the electronic environment are critical as they can influence how the molecule interacts with biological targets.
| Substituent Type | Position on Biphenyl Ring | General Effect on Electronic Properties | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., NO₂) | Ortho, Meta, Para | Increases electrophilicity, alters ionization potential and electron affinity. Destabilizing effect increases with proximity to the other ring. | ichem.mdichem.mdmdpi.com |
| Electron-Donating (e.g., NH₂) | Ortho, Meta, Para | Decreases electrophilicity, alters ionization potential. Stabilizing effect increases with proximity to the other ring. | mdpi.com |
| Halogen (e.g., Cl) | Ortho, Meta, Para | Can have both positive and negative effects on relative energy, depending on position. | mdpi.com |
Impact of N-Substitution Variations on Reactivity and Molecular Recognition
The N-methyl group of the ethanamine side chain is a critical determinant of the molecule's reactivity and its ability to be recognized by biological systems. Variations in the substituent on the nitrogen atom can lead to significant changes in basicity, polarity, and steric profile, which in turn affect how the molecule interacts with its environment.
Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can alter the compound's lipophilicity and steric bulk. For example, in a series of N-ethyl substituted cathinones, increasing the length of an alpha-carbon side chain showed a correlation with increased potency as a dopamine (B1211576) uptake inhibitor, up to a certain point, after which potency decreased. nih.gov This suggests an optimal size and shape for interaction with the target protein.
Furthermore, the nature of the N-substituent dramatically affects the amine's basicity (pKa). The introduction of a bulky N-trityl group, for instance, has been shown to make both aliphatic and aromatic amines strongly basic. researchgate.net Conversely, incorporating a trifluoroethyl group can decrease the basicity of an amine, rendering it largely non-ionized at physiological pH. drughunter.com The ability to modulate pKa is crucial for controlling a molecule's ionization state, which influences its solubility, membrane permeability, and ability to form ionic bonds with biological targets.
The substitution on the nitrogen atom also plays a role in metabolic stability. Acetylation of primary and secondary amines to form amides is a common metabolic pathway. byjus.com Therefore, the nature of the N-substituent can influence the rate and site of metabolism.
| N-Substitution | Impact on Reactivity | Impact on Molecular Recognition | Reference |
|---|---|---|---|
| N-Methyl | Baseline basicity and reactivity. | Serves as a reference for SAR studies. | nih.gov |
| N-Ethyl, N-Propyl | Increased lipophilicity and steric bulk. | Can optimize binding to target proteins, as seen in cathinone (B1664624) analogues. nih.gov | nih.gov |
| N-Trityl | Significantly increases basicity. | Large steric hindrance can prevent or alter binding. | researchgate.net |
| N-Trifluoroethyl | Decreases basicity. | Mimics a carbonyl group, can enhance metabolic stability. drughunter.com | drughunter.com |
| N-Acyl | Forms an amide, reducing basicity. | Introduces hydrogen bond acceptor/donor capabilities. | byjus.com |
Stereochemical Considerations and their Consequences on Molecular Function
The three-dimensional arrangement of atoms in N-Methyl-[1,1'-biphenyl]-3-ethanamine and its analogues is a critical factor governing their biological function. Two main sources of stereoisomerism are relevant: atropisomerism of the biphenyl core and the chirality of the ethanamine side chain.
Atropisomerism arises from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.compharmaguideline.com This restriction is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl rings, which creates a high energy barrier to rotation. youtube.comslideshare.net If the barrier is high enough, two stable, non-superimposable mirror-image isomers (enantiomers) can be isolated. pharmaguideline.com These atropisomers can exhibit different biological activities because the specific 3D shape of a molecule is often crucial for its interaction with a chiral biological target like a receptor or enzyme. For a biphenyl compound to be optically active, it must have restricted rotation and lack a plane of symmetry. youtube.com
The ethanamine side chain contains a chiral center at the carbon atom to which the biphenyl and the N-methylamino groups are attached (assuming substitution at the 3-position of the biphenyl ring creates asymmetry). This leads to the existence of (R) and (S) enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different potencies, efficacies, and even different pharmacological effects.
Therefore, a full understanding of the SAR of this compound analogues requires the separation and individual testing of all possible stereoisomers.
Bioisosteric Replacements within Amine and Related Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize molecular properties. scite.aicambridgemedchemconsulting.com This approach can be used to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. biomedres.us
Modulation of Molecular Size, Shape, and Polarity through Structural Modifications
Strategic structural modifications are fundamental to drug discovery, allowing for the fine-tuning of a molecule's size, shape, and polarity to enhance its therapeutic properties. biomedres.usresearchgate.net Any alteration to a lead compound can affect its solubility, membrane permeability, and ability to bind to its target. researchgate.netlibretexts.org
Molecular Size and Shape: The introduction of rings or unsaturated groups can make a molecule more rigid, which can lead to stronger binding to a receptor but may also hinder its entry into a flexible binding site. libretexts.org In a series of triazolopyrimidine-based compounds, replacing a linker atom or modifying the core ring system significantly impacted binding affinity. nih.gov
Polarity and Lipophilicity: The balance between hydrophilicity (water-solubility) and lipophilicity (fat-solubility) is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Adding polar functional groups generally increases water solubility, while adding nonpolar groups like alkyl chains increases lipophilicity. libretexts.org For example, replacing hydrogen with fluorine can block metabolic oxidation and alter the basicity of a nearby nitrogen, though it may also increase lipophilicity. cambridgemedchemconsulting.com The goal is often to find a "scaffold hop" to a new core structure that maintains the desired biological activity but has a more favorable ADME profile. researchgate.net
| Structural Modification | Effect on Molecular Properties | Potential Consequence | Reference |
|---|---|---|---|
| Introduction of ring systems | Increases rigidity, alters shape. | Can enhance binding affinity but may reduce flexibility for target entry. | libretexts.org |
| Addition of polar groups (e.g., -OH, -COOH) | Increases polarity and hydrophilicity. | Improves solubility in aqueous media like blood. | libretexts.org |
| Addition of nonpolar groups (e.g., alkyl chains) | Increases lipophilicity. | Improves ability to cross cell membranes. | libretexts.org |
| Replacement of H with F | Blocks metabolic oxidation, alters pKa of nearby groups. | Can improve metabolic stability. | cambridgemedchemconsulting.com |
| Scaffold hopping (e.g., phenyl to thiophene) | Alters core structure, size, shape, and electronics. | Can maintain bioactivity with improved synthetic accessibility or ADME properties. | researchgate.net |
Degradation Pathways of N Methyl 1,1 Biphenyl 3 Ethanamine
Photolytic Degradation Mechanisms
There is no available information on the photolytic degradation of N-Methyl-[1,1'-biphenyl]-3-ethanamine. Studies on other compounds, such as nitrosamines, indicate that UV photolysis can induce degradation through mechanisms like the homolytic cleavage of N-N bonds. mdpi.com However, the specific effects of light on the stability of this compound have not been documented in the public domain.
Oxidative Degradation Processes
Information regarding the oxidative degradation of this compound is not available. While research exists on the oxidative degradation of other amines and N-methyl compounds, which can involve processes like N-demethylation, these findings cannot be directly extrapolated to this compound without specific studies. researchgate.netnih.gov
Hydrolytic Stability under Various Conditions
There are no published studies on the hydrolytic stability of this compound under various pH and temperature conditions. General principles of hydrolytic stability testing involve exposing a compound to acidic, basic, and neutral aqueous environments to determine its susceptibility to hydrolysis. researchgate.net Without experimental data, the hydrolytic stability of this specific compound remains unknown.
Forced Degradation Studies for Intrinsic Stability Assessment
Forced degradation studies are a common practice in pharmaceutical development to understand a molecule's intrinsic stability and potential degradation products. These studies typically involve exposing the compound to harsh conditions such as heat, light, humidity, acid, base, and oxidation. Despite the importance of such studies, no specific forced degradation data for this compound could be located.
Future Research Directions in N Methyl 1,1 Biphenyl 3 Ethanamine Chemistry
Exploration of Asymmetric Synthesis and Chiral Induction
The presence of a stereocenter in N-Methyl-[1,1'-biphenyl]-3-ethanamine necessitates the development of efficient asymmetric syntheses to access enantiomerically pure forms. Future research will likely focus on several promising avenues:
Catalytic Asymmetric Reductive Amination: A primary focus will be the development of novel chiral catalysts for the asymmetric reductive amination of a suitable biphenyl-containing ketone precursor. Building on the success of chiral biphenyl-based amine catalysts in other asymmetric reactions, new catalysts tailored for this specific transformation could be designed. rsc.org Research into imine reductases (IREDs) for the dynamic kinetic resolution and reductive amination of related aryl propanal derivatives has shown great promise, achieving excellent conversion rates and high enantioselectivity. researchgate.net The application of such biocatalysts to a biphenyl-ethanal precursor for this compound would be a significant advancement.
Chirality Transfer Strategies: The synthesis of α-tertiary amines, a class to which this compound belongs, has benefited from temporary chirality induction strategies. rsc.org Future work could explore the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been widely used for the asymmetric synthesis of a vast array of amines. yale.edu
Photoenzymatic Catalysis: The emerging field of photoenzymatic catalysis offers a novel approach to creating chiral amines. nih.gov Harnessing imine reductases in photo-induced radical hydroalkylation reactions could provide a new, highly enantioselective route to this compound and its analogs. nih.gov
| Potential Asymmetric Synthesis Strategy | Key Research Focus | Anticipated Outcome |
| Catalytic Asymmetric Reductive Amination | Development of novel chiral metal-based or organocatalysts. | High enantiomeric excess (>99% ee) and yield. |
| Biocatalytic Dynamic Kinetic Resolution | Screening and engineering of imine reductases (IREDs). | Enantiocomplementary synthesis of (R)- and (S)-enantiomers. |
| Chiral Auxiliary-Mediated Synthesis | Optimization of reaction conditions for sulfinamide-based methods. | Diastereoselective synthesis with facile auxiliary removal. |
| Photoenzymatic Radical Hydroalkylation | Repurposing IREDs for light-driven C-C bond formation. | Access to novel chiral amine structures under mild conditions. |
Investigation of Novel Reactivity and Unprecedented Transformation Pathways
Beyond its synthesis, exploring the novel reactivity of this compound can lead to new derivatives with unique properties.
Photocatalytic Dehydrogenation: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of N-aryl amines through catalytic dehydrogenation. rsc.orgnih.gov Applying this strategy to a suitable precursor of this compound could offer a mild and efficient pathway to this and related compounds. rsc.orgnih.gov
Three-Component Coupling Reactions: The development of three-component reactions involving arynes has enabled the asymmetric synthesis of quaternary aryl amino acid derivatives. nih.gov A similar strategy, where the biphenyl (B1667301) moiety is formed in situ, could be a novel approach to constructing the core structure of this compound.
Late-Stage Functionalization: Research into the selective C-H functionalization of the biphenyl ring or the ethylamine (B1201723) side chain would allow for the rapid diversification of the lead compound. This would enable the synthesis of a library of analogs for structure-activity relationship studies.
Integration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The integration of advanced in-situ spectroscopic techniques will be instrumental in this endeavor.
Real-Time Kinetic Analysis: The use of in-line NMR spectroscopy, as demonstrated in the study of tertiary amine alkylation kinetics, can provide real-time data on reactant consumption and product formation. researchgate.net This would be invaluable for optimizing the N-methylation step in the synthesis of the target compound.
Mechanistic Elucidation: Combining in-situ FT-IR and other spectroscopic methods with theoretical studies, such as Density Functional Theory (DFT) calculations, can provide a detailed picture of the catalytic cycle. rsc.orgacs.org This approach has been used to investigate the iridium-catalyzed alkylation of amines with alcohols and could be applied to understand the formation of this compound. rsc.org
| In-situ Technique | Application in this compound Synthesis | Information Gained |
| In-line ¹H NMR | Monitoring the N-methylation or reductive amination step. | Reaction kinetics, intermediate identification, yield optimization. |
| In-situ FT-IR | Tracking changes in functional groups during the reaction. | Identification of key reactive intermediates, catalyst deactivation pathways. |
| In-situ Raman Spectroscopy | Probing vibrational modes of reactants, intermediates, and products. | Structural information on species in solution, catalyst-substrate interactions. |
Development of Machine Learning and Artificial Intelligence Models for Predictive Chemistry
The complexity of optimizing multi-variable organic reactions makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI).
Reaction Condition Optimization: ML algorithms can be trained on reaction data to predict optimal conditions, such as catalyst, solvent, temperature, and reactant ratios. beilstein-journals.org This has been successfully applied to C-N coupling reactions and could significantly accelerate the development of a robust synthesis for this compound. nih.gov
Predictive Modeling for Novel Reactions: Global ML models, trained on large chemical reaction databases, can suggest initial reaction conditions for novel transformations. beilstein-journals.org As the synthesis of this compound is further explored, these models can help in designing experiments for unprecedented reaction pathways.
Autonomous Synthesis: The integration of ML with automated synthesis platforms can enable the self-optimization of reactions. beilstein-journals.org Such a "self-driving" laboratory could autonomously explore the reaction space for the synthesis of this compound, leading to the discovery of highly efficient and novel synthetic routes. beilstein-journals.org
Advancement of Green Chemistry Principles in Synthesis and Degradation Mitigation
Future research must prioritize the development of sustainable synthetic methods and strategies to mitigate the environmental impact of this compound and its byproducts.
Green Synthetic Routes: The principles of green chemistry, such as the use of biocatalysts, microwave-assisted synthesis, and solvent-free conditions, should be central to the development of new synthetic protocols. mdpi.com For instance, mechanochemical methods, like ball milling, have been shown to accelerate reactions and improve enantioselectivity in asymmetric Mannich reactions involving unreactive arylamines, all while avoiding toxic organic solvents. rsc.org
Biodegradation Pathway Analysis: Understanding the biodegradation of the biphenyl and amine moieties is crucial for environmental risk assessment. The known bacterial degradation pathways of biphenyl often proceed via dihydroxylated intermediates and ring cleavage. nih.govresearchgate.netresearchgate.netethz.ch Similarly, the degradation of aromatic amines has been studied in various microorganisms. nih.gov Future research should focus on identifying microorganisms and enzymatic systems capable of degrading this compound.
Photocatalytic Degradation: The use of photocatalysis for the degradation of organic pollutants is a promising green technology. nih.govfao.org Research into the photocatalytic degradation of this compound using novel materials like amine-rich carbon nitride could lead to effective remediation strategies. nih.gov
| Green Chemistry Approach | Application to this compound | Potential Benefit |
| Biocatalysis | Use of enzymes like IREDs for asymmetric synthesis. | High selectivity, mild reaction conditions, reduced waste. |
| Mechanochemistry | Solvent-free synthesis using ball milling. | Reduced solvent use, potential for enhanced reactivity and selectivity. |
| Biodegradation Studies | Identification of microbial strains that metabolize the compound. | Development of bioremediation strategies for environmental contamination. |
| Photocatalytic Degradation | Use of semiconductor photocatalysts to break down the molecule. | Complete mineralization to benign products like CO₂ and H₂O. |
Q & A
Q. What are the recommended synthetic routes for N-Methyl-[1,1'-biphenyl]-3-ethanamine in academic laboratories?
The synthesis typically involves two key steps:
- Biphenyl Core Formation : Suzuki-Miyaura cross-coupling between aryl halides and boronic acids to construct the biphenyl scaffold .
- Amine Functionalization : Reductive amination of a ketone intermediate using methylamine and a reducing agent (e.g., sodium cyanoborohydride) to introduce the N-methyl group.
Purification via column chromatography or recrystallization ensures high purity. Yield optimization may require adjusting catalyst loadings (e.g., Pd(PPh₃)₄) and reaction temperatures .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts .
- X-ray Crystallography : Resolves stereochemistry and molecular packing using programs like SHELXL .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Acute Toxicity Mitigation : Use fume hoods to avoid inhalation; wear nitrile gloves and goggles to prevent skin/eye contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- Storage : Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293, CHO) to confirm receptor binding affinity .
- Dose-Response Curves : Use nonlinear regression models to assess EC₅₀/IC₅₀ variability .
- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to isolate compound-specific effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs) .
- QSAR Modeling : Derive activity cliffs using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Biphenyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3' position to enhance metabolic stability .
- Amine Modifications : Replace N-methyl with bulkier groups (e.g., N-cyclopropyl) to modulate receptor selectivity .
- Chiral Center Optimization : Synthesize enantiomers via asymmetric catalysis and compare activity in vitro .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based vehicles to enhance bioavailability .
- Prodrug Design : Conjugate with hydrophilic moieties (e.g., phosphate esters) for sustained release .
Q. How can crystallographic data resolve stereochemical ambiguities?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation : Check Flack parameters to assign absolute configuration .
Methodological Best Practices
- Experimental Design : Use factorial DOE (Design of Experiments) to optimize reaction conditions .
- Data Reproducibility : Archive raw spectra/chromatograms in open-access repositories (e.g., Zenodo).
- Ethical Compliance : Adhere to institutional guidelines for toxicology testing (e.g., OECD 423 for acute toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
